4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNS . It is an off-white to cream powder used as an intermediate for APIs such as Clopidogrel and Prasugrel . It is a versatile compound widely used in scientific research due to its diverse applications in organic synthesis and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride can be represented by the canonical SMILES stringC1CNCC2=C1SC=C2.Cl
. The InChI code for this compound is 1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7 (1)6;/h2,4,8H,1,3,5H2;1H
. Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride has a molecular weight of 175.68 g/mol . It is a white to pale-yellow powder or crystals . The compound should be stored at room temperature, in a dark place, and under an inert atmosphere .Scientific Research Applications
Key Intermediate in Drug Synthesis
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is a crucial intermediate in the synthesis of prasugrel, a new antithrombotic drug. The synthesis process involves alkylation, oxidation, and deprotection reactions, starting from this compound, with an overall yield of about 67% (Pan Xian-hua, 2011).
Anticonvulsant Activities
Research has shown that novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines exhibit significant anticonvulsant activity against seizures induced by N-methyl-D-aspartate (NMDA) in mice (M. Ohkubo et al., 1996).
Biological Activity of Derivatives
Various derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for different biological activities, suggesting potential as future drug leads (J. Sangshetti et al., 2014).
Potential in Cerebral Protection
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have shown promise as cerebral protective agents, exhibiting anti-inflammatory and neuroprotective properties (C. Mackay & R. Waigh, 1982).
Inhibition of Tumor Necrosis Factor-α
Some novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been identified as potent inhibitors of tumor necrosis factor-α (TNF-α) production, suggesting their potential use in inflammatory diseases (Masakazu Fujita et al., 2002).
Complement Inhibition Activity
Tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and shown to inhibit the activation of human complement, offering potential in controlling immune responses (H. E. Master et al., 2008).
Anti-Platelet Aggregation
Research indicates that certain derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have anti-platelet aggregation activity, suggesting potential therapeutic applications in cardiovascular diseases (C. Die, 2009).
Inhibition of Nitric Oxide Synthase
Some derivatives have been identified as potent inhibitors of inducible and neuronal nitric oxide synthase, offering potential therapeutic applications in inflammatory and neurodegenerative diseases (H. Beaton et al., 2001).
Glucose-6-Phosphatase Inhibition
Substituted 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines have shown potent glucose-6-phosphatase catalytic site inhibition, suggesting applications in managing diabetes (P. Madsen et al., 2000).
Anti-Metastatic Potential
Ticlopidine, a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, has shown inhibitory effects on blood-borne metastasis in rodent tumors, indicating its potential in cancer treatment (S. Kohga et al., 1981).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, H320, H335, which indicate that it can cause skin irritation, eye irritation, specific target organ toxicity (single exposure; respiratory tract irritation), and may cause respiratory irritation . The precautionary statements are P202, P261, P280, P305, P338, P351, which suggest measures to prevent exposure and advise on what to do if exposure occurs .
properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCTKPNQFJZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951426 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | |
CAS RN |
28783-41-7 | |
Record name | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28783-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0HB70DQ7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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